molecular formula C19H19NS B13370295 1-methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione

1-methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione

Cat. No.: B13370295
M. Wt: 293.4 g/mol
InChI Key: AQDKHHRWGNSZBH-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a thione group attached to an indole ring. The presence of the thione group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thione Group: The thione group can be introduced by reacting the indole derivative with a suitable sulfur donor, such as Lawesson’s reagent or phosphorus pentasulfide.

    Alkylation: The final step involves the alkylation of the indole derivative to introduce the 1-methyl and 2-methyl-2-propenyl groups. This can be achieved using alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

1-Methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane: A hydrocarbon with a similar alkyl group but lacking the indole and thione functionalities.

    1-Methyl-3-phenylindole: An indole derivative without the thione group.

    3-Phenyl-1,3-dihydro-2H-indole-2-thione: Lacks the 1-methyl and 2-methyl-2-propenyl groups.

Uniqueness

1-Methyl-3-(2-methyl-2-propenyl)-3-phenyl-1,3-dihydro-2H-indole-2-thione is unique due to the combination of its indole ring, thione group, and specific alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H19NS

Molecular Weight

293.4 g/mol

IUPAC Name

1-methyl-3-(2-methylprop-2-enyl)-3-phenylindole-2-thione

InChI

InChI=1S/C19H19NS/c1-14(2)13-19(15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(3)18(19)21/h4-12H,1,13H2,2-3H3

InChI Key

AQDKHHRWGNSZBH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C2=CC=CC=C2N(C1=S)C)C3=CC=CC=C3

Origin of Product

United States

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